physicochemical properties of 3,5-Difluoro-4-methoxyphenylacetonitrile
physicochemical properties of 3,5-Difluoro-4-methoxyphenylacetonitrile
An In-depth Technical Guide to the Physicochemical Properties of 3,5-Difluoro-4-methoxyphenylacetonitrile
Abstract
3,5-Difluoro-4-methoxyphenylacetonitrile is a fluorinated organic small molecule with potential applications in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making them attractive scaffolds in drug discovery. This guide provides a comprehensive analysis of the core , offering both theoretical predictions and established experimental protocols for its characterization. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data with field-proven methodologies to serve as a foundational reference for utilizing this compound in a research setting.
Chemical Identity and Molecular Structure
The foundational step in characterizing any chemical entity is to establish its precise identity. 3,5-Difluoro-4-methoxyphenylacetonitrile, also referred to as 2-(3,5-difluoro-4-methoxyphenyl)acetonitrile, is defined by a central benzene ring substituted with two fluorine atoms, a methoxy group, and an acetonitrile moiety. The strategic placement of the electron-withdrawing fluorine atoms ortho to the methoxy group significantly influences the molecule's electronic and conformational properties.
The relationship between the compound's structural components dictates its overall properties and potential interactions in a biological system.
Caption: Key structural components of 3,5-Difluoro-4-methoxyphenylacetonitrile and their influence on critical physicochemical properties relevant to drug discovery.
Summary of Physicochemical Properties
A quantitative overview of a compound's properties is essential for rapid assessment and comparison. The table below summarizes the key computed and experimental data for 3,5-Difluoro-4-methoxyphenylacetonitrile and its non-fluorinated analog, 4-methoxyphenylacetonitrile, for context.
| Property | 3,5-Difluoro-4-methoxyphenylacetonitrile | 4-Methoxyphenylacetonitrile (for comparison) | Data Source |
| Molecular Formula | C₉H₇F₂NO[1] | C₉H₉NO[2][3] | PubChem, TCI |
| Molecular Weight | 183.16 g/mol | 147.17 g/mol [3][4] | Calculated |
| Monoisotopic Mass | 183.04958 Da[1] | 147.06841 Da[3] | PubChem, LookChem |
| CAS Number | Not available in search results | 104-47-2[2][3][5] | TCI, Sigma-Aldrich |
| Appearance | Not available | Colorless to pale yellow liquid[2][4][5] | TCI, CymitQuimica |
| Melting Point | Not available | 8 °C[2][3] | TCI, LookChem |
| Boiling Point | Not available | 286-287 °C (at 760 mmHg)[6] | Sigma-Aldrich |
| Density | Not available | ~1.05-1.09 g/mL at 25 °C[2] | Sigma-Aldrich, TCI |
| XlogP (Predicted) | 1.7[1] | 1.3 - 1.6[3][7] | PubChem, ECHEMI |
| Topological Polar Surface Area (TPSA) | 33.0 Ų | 33.0 Ų[3][7] | PubChem, ECHEMI |
| Hydrogen Bond Acceptor Count | 3 | 2[3] | PubChem, LookChem |
| Rotatable Bond Count | 2 | 2[3][7] | PubChem, ECHEMI |
In-Depth Analysis of Key Properties
Lipophilicity (logP) and Solubility
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME). The predicted XlogP of 1.7 for the difluoro compound suggests it is moderately lipophilic[1].
Expert Insight: The introduction of two fluorine atoms is expected to increase lipophilicity compared to the parent compound, 4-methoxyphenylacetonitrile (XlogP ≈ 1.3-1.6)[3][7]. This is a well-documented effect of fluorination, where the highly electronegative fluorine atoms can modulate the electronic distribution of the entire molecule, often leading to reduced polar surface area interactions with water and enhanced partitioning into nonpolar environments. This property is crucial as it dictates the compound's ability to cross cellular membranes to reach intracellular targets[8]. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.
Spectroscopic Profile
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Mass Spectrometry (MS): The monoisotopic mass is 183.04958 Da[1]. In high-resolution mass spectrometry (HRMS), this value would be the primary identifier. Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ and [M+Na]⁺, can further aid in identification in ion mobility-mass spectrometry experiments[1].
-
¹H NMR Spectroscopy: Expected signals would include a singlet for the methoxy protons (-OCH₃), a singlet for the methylene protons (-CH₂CN), and signals in the aromatic region for the two equivalent aromatic protons. The chemical shifts will be influenced by the deshielding effects of the adjacent fluorine and methoxy groups.
-
¹³C NMR Spectroscopy: The spectrum would show distinct signals for the nine carbon atoms. The carbons directly bonded to fluorine would exhibit large one-bond C-F coupling constants, which is a hallmark of fluorinated aromatics.
-
¹⁹F NMR Spectroscopy: A single signal would be expected for the two equivalent fluorine atoms, providing a direct and sensitive method for confirming their presence and chemical environment.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a sharp, strong absorption around 2250 cm⁻¹ for the nitrile (C≡N) stretch, C-O stretching for the methoxy group, and C-F stretching bands in the 1100-1300 cm⁻¹ region.
Experimental Protocols for Physicochemical Characterization
To ensure scientific rigor, the determination of physicochemical properties must follow validated protocols. The following section details step-by-step methodologies for key analyses.
Workflow for Compound Characterization
The logical flow of characterization ensures that each step builds upon the last, from structural confirmation to functional property assessment.
Caption: A standardized experimental workflow for the comprehensive physicochemical characterization of a novel small molecule like 3,5-Difluoro-4-methoxyphenylacetonitrile.
Protocol 1: Melting Point Determination
Causality: The melting point is a sensitive indicator of purity. A sharp melting range typically signifies a pure compound, while a broad or depressed range often indicates the presence of impurities.
Methodology: [9]
-
Sample Preparation: Place a small amount of the crystalline solid into a capillary tube, ensuring it is packed to a height of approximately 3 mm.
-
Apparatus Setup: Insert the capillary tube into a calibrated melting point apparatus.
-
Measurement: Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). The recorded melting "point" is this range.
Protocol 2: logP Determination (Shake-Flask Method)
Causality: This classic method directly measures the partitioning of a compound between a nonpolar solvent (n-octanol) and an aqueous buffer, providing the definitive value for its lipophilicity.[10]
Methodology: [10]
-
System Preparation: Prepare a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) and n-octanol. The two phases should be mutually saturated by mixing them overnight and then separating them.
-
Sample Addition: Dissolve a precisely known amount of the compound in one of the phases (typically the one in which it is more soluble).
-
Equilibration: Add a known volume of the second phase to create a specific volume ratio (e.g., 1:1). Shake the mixture vigorously in a sealed container at a constant temperature until equilibrium is reached (this can take several hours).
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate logP using the formula: logP = log([Concentration in Octanol] / [Concentration in Aqueous Phase]).
Protocol 3: Purity and Identity Confirmation by LC-MS
Causality: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that separates a sample's components and provides their mass-to-charge ratio, allowing for simultaneous purity assessment and identity confirmation.[11][12]
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Chromatography: Inject the sample onto an HPLC system equipped with a C18 column. Elute the compound using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detection (UV/DAD): Monitor the eluent with a Diode-Array Detector (DAD) to generate a chromatogram. The area of the main peak relative to the total area of all peaks provides a measure of purity.
-
Detection (MS): Direct the eluent into the mass spectrometer (e.g., an electrospray ionization source).
-
Data Analysis: Acquire the mass spectrum for the main peak. Confirm that the observed mass-to-charge ratio (m/z) corresponds to the expected value for the protonated molecule ([M+H]⁺) of 3,5-Difluoro-4-methoxyphenylacetonitrile.
Relevance in Drug Discovery and Development
The physicochemical properties detailed in this guide are not merely academic; they are critical determinants of a compound's viability as a drug candidate[8][13].
-
Solubility and Lipophilicity (logP) directly impact bioavailability and the ability to formulate a drug for oral administration.
-
Molecular Weight and Polarity (TPSA) are key components of drug-likeness rules (e.g., Lipinski's Rule of Five) used to triage large compound libraries.
-
Structural and Purity Data from spectroscopic and chromatographic methods are required by regulatory agencies to ensure the identity, quality, and consistency of any active pharmaceutical ingredient (API)[11].
The strategic fluorination seen in 3,5-Difluoro-4-methoxyphenylacetonitrile is a common tactic in medicinal chemistry to fine-tune these properties, often to enhance metabolic stability or improve target affinity[14].
Conclusion
3,5-Difluoro-4-methoxyphenylacetonitrile represents a molecule of significant interest at the intersection of organic synthesis and pharmaceutical sciences. While comprehensive experimental data remains to be fully published, this guide has established a robust profile based on theoretical predictions and data from structural analogs. By providing detailed, validated protocols for its characterization, we empower researchers to confidently incorporate this and similar compounds into their discovery pipelines, armed with the foundational knowledge required to interpret their experimental findings and unlock their therapeutic potential.
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3,5-difluoro-4-methoxybenzyl bromide
[Transition State]
Target Nitrile
